![molecular formula C37H52N2O8S B1263371 Trierixin](/img/structure/B1263371.png)
Trierixin
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Overview
Description
Trierixin is a 21-membered macrocycle isolated from the fermentation broth of Streptomyces sp.AC654. It exhibits antineoplastic activity. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a secondary alcohol, a carboxylic ester, an ether, a lactam, a macrocycle, an aryl sulfide and a member of hydroquinones.
Scientific Research Applications
ER Stress-Induced XBP1 Activation Inhibition
Trierixin, a compound from the triene-ansamycin group, has been identified as an inhibitor of ER stress-induced XBP1 activation. Originating from Streptomyces sp., it exhibits inhibition properties in processes related to XBP1 activation, a component of the ER stress response. Trierixin’s inhibition potency was measured in HeLa cells, displaying IC50 values of 14 ng/ml for thapsigargin-induced XBP1-luciferase activation and 19 ng/ml for endogenous XBP1 splicing. This discovery adds a novel dimension to the understanding of triene-ansamycins, showing their potential in modulating ER stress-related pathways (Futamura et al., 2007), (Tashiro et al., 2007).
Cell-Surface ICAM-1 Expression Inhibition
Trierixin also plays a role in inhibiting the cell-surface expression of ICAM-1 induced by pro-inflammatory cytokines. Mycotrienin II, a relative of trierixin, was observed to significantly inhibit the expression of ICAM-1 induced by TNF-α in human lung carcinoma A549 cells. This property suggests the potential application of trierixin in modulating inflammation-related pathways and cellular interactions mediated by ICAM-1 (Lee & Yun, 2011).
properties
Product Name |
Trierixin |
---|---|
Molecular Formula |
C37H52N2O8S |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
[(6E,8E,10E,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-23-methylsulfanyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C37H52N2O8S/c1-23-15-14-18-27-21-29(40)35(48-5)32(34(27)43)39-31(41)22-28(46-4)19-12-7-6-8-13-20-30(24(2)33(23)42)47-37(45)25(3)38-36(44)26-16-10-9-11-17-26/h6-8,12-13,15,19,21,24-26,28,30,33,40,42-43H,9-11,14,16-18,20,22H2,1-5H3,(H,38,44)(H,39,41)/b7-6+,13-8+,19-12+,23-15- |
InChI Key |
JYAJEGBJMODZBK-GTRHLNJYSA-N |
Isomeric SMILES |
CC1C(C/C=C/C=C/C=C/C(CC(=O)NC2=C(C(=CC(=C2SC)O)CC/C=C(\C1O)/C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=C(C(=CC(=C2SC)O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
synonyms |
trierixin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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